2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to the thiazole ring through a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic Acid is the Receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It is believed to interact with its target, the receptor-type tyrosine-protein phosphatase beta, leading to changes in the enzyme’s activity .
Biochemical Pathways
Given its target, it is likely to impact pathways involving cell growth and differentiation
Pharmacokinetics
These properties play a critical role in the compound’s bioavailability
Result of Action
Given its target, it may influence cellular processes such as cell growth and differentiation . More research is needed to elucidate the specific effects of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can significantly impact the rate of reaction . Therefore, the physiological environment in which the compound is present can affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable acid catalyst to yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethylphenyl)thiazolidine-4-carboxylic acid
- 2-(3-Ethoxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid
- 2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid
Uniqueness
2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant case studies and research findings.
The primary target of this compound is the receptor-type tyrosine-protein phosphatase beta . The interaction with this target is believed to influence various cellular processes, including cell growth and differentiation. The compound's mode of action may lead to alterations in the enzyme’s activity, impacting biochemical pathways associated with these processes.
Pharmacokinetics
Pharmacokinetic properties play a crucial role in the bioavailability of this compound. Factors such as solubility, stability in physiological conditions, and metabolic pathways are essential for its efficacy in biological systems. The compound's stability can be influenced by environmental factors like pH, which can affect its reactivity and interaction with biological targets.
Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against several pathogens.
- Antifungal Activity : Research indicates that thiazole derivatives exhibit antifungal properties, making them candidates for further development as antifungal agents .
- Anticancer Potential : The compound has shown promise as an anticancer agent. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antitumor Activity : A study found that thiazole compounds exhibited significant antiproliferative activity against melanoma and prostate cancer cells. The structure-activity relationship (SAR) indicated that specific modifications enhanced their anticancer effects .
- Fungicidal Activity : Another investigation revealed that certain thiazole derivatives displayed good fungicidal activity at concentrations as low as 50 µg/mL against various fungal strains .
- Toxicological Studies : Toxicity assessments using zebrafish models indicated concentration-dependent developmental defects caused by similar thiazole compounds. These findings underscore the importance of understanding the safety profile of these compounds before clinical application .
Summary of Biological Activities
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIXVEUDAQRHLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253673 | |
Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847744-15-4 | |
Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847744-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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